N-(9-ethyl-9H-carbazol-3-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science
Properties
Molecular Formula |
C28H31N3O3S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H31N3O3S/c1-3-31-26-10-5-4-9-24(26)25-18-23(11-12-27(25)31)29-28(32)22-13-15-30(16-14-22)35(33,34)19-21-8-6-7-20(2)17-21/h4-12,17-18,22H,3,13-16,19H2,1-2H3,(H,29,32) |
InChI Key |
YUWBDMPTURVWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC(=C4)C)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from the preparation of the carbazole core. One common method involves the reaction of N-ethylaniline with p-chloronitrobenzene in the presence of a palladium catalyst, an organic phosphine ligand, and an alkaline compound to generate an intermediate product . This intermediate is then subjected to further reactions, including sulfonylation and amidation, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester: A similar compound with a carbazole core, used in various synthetic and crystallographic studies.
Polycarbazole derivatives: These compounds share the carbazole moiety and are known for their applications in optoelectronics and materials science.
Uniqueness
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of a carbazole core with a sulfonyl piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
